molecular formula C12H9N3O B13109871 8-Aminophenazin-1-ol

8-Aminophenazin-1-ol

Cat. No.: B13109871
M. Wt: 211.22 g/mol
InChI Key: UGHMMOVTJJZYMM-UHFFFAOYSA-N
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Description

8-Aminophenazin-1-ol is a derivative of phenazine, a nitrogen-containing heterocyclic compound. Phenazines are known for their diverse biological activities, including antimicrobial, antitumor, antioxidant, and neuroprotective properties . The structure of this compound includes an amino group at the 8th position and a hydroxyl group at the 1st position, making it a unique and versatile compound in the field of medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of phenazine derivatives, including 8-Aminophenazin-1-ol, can be achieved through various methods. Common synthetic routes include:

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods, with optimization for yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.

Chemical Reactions Analysis

Types of Reactions: 8-Aminophenazin-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Such as alkyl halides or acyl chlorides.

Major Products: The major products formed from these reactions include quinone derivatives, dihydro derivatives, and various substituted phenazine compounds .

Scientific Research Applications

8-Aminophenazin-1-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex phenazine derivatives.

    Biology: It exhibits antimicrobial and antitumor activities, making it a valuable compound in biological studies.

    Medicine: Its derivatives are explored for their potential use as therapeutic agents for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 8-Aminophenazin-1-ol involves its interaction with various molecular targets and pathways:

    Redox Activity: The compound can undergo redox reactions, generating reactive oxygen species (ROS) that can damage cellular components.

    DNA Intercalation: It can intercalate into DNA, disrupting replication and transcription processes.

    Enzyme Inhibition: It can inhibit various enzymes involved in cellular metabolism.

Comparison with Similar Compounds

Uniqueness: 8-Aminophenazin-1-ol is unique due to the presence of both amino and hydroxyl groups, which confer distinct chemical reactivity and biological activity compared to other phenazine derivatives .

Properties

Molecular Formula

C12H9N3O

Molecular Weight

211.22 g/mol

IUPAC Name

8-aminophenazin-1-ol

InChI

InChI=1S/C12H9N3O/c13-7-4-5-8-10(6-7)15-12-9(14-8)2-1-3-11(12)16/h1-6,16H,13H2

InChI Key

UGHMMOVTJJZYMM-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)O)N=C3C=C(C=CC3=N2)N

Origin of Product

United States

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